molecular formula C20H18FN3O4 B2508645 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1170522-06-1

6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2508645
CAS No.: 1170522-06-1
M. Wt: 383.379
InChI Key: WVIMBAPJWDMICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C20H18FN3O4 and its molecular weight is 383.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly as a poly(ADP-ribose) polymerase (PARP) inhibitor. PARP inhibitors are significant in cancer therapy due to their role in DNA repair mechanisms. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The presence of the p-fluorobenzyl and hydroxy-methoxyphenyl groups enhances its interaction with biological targets.

PARP Inhibition

Recent studies have highlighted the effectiveness of this compound as an inhibitor of PARP-1 and PARP-2 isoforms. Inhibitors targeting these enzymes can selectively induce apoptosis in cancer cells by exploiting homologous recombination deficiencies.

  • Inhibition Potency : In a study assessing various derivatives of pyrrolo[3,4-d]pyrimidine-2,5-dione, it was found that the compound exhibited complete inhibition of PARP-2 at a concentration of 10 µM. The residual activity for PARP-1 ranged from 23.85% to 50.21% depending on the specific derivative tested .
CompoundPARP-1 Residual Activity (%)PARP-2 Residual Activity (%)
1b23.850
1g17.481.22
1a41.640

This table summarizes the inhibitory effects observed across different compounds derived from the same scaffold.

Antiproliferative Effects

The antiproliferative activity of the compound has also been evaluated against various cancer cell lines:

  • Cell Lines Tested : A549 (lung adenocarcinoma), HeLa (cervical carcinoma), CFPAC-1 (pancreatic adenocarcinoma), and SW620 (colorectal adenocarcinoma).
  • Findings : The compound demonstrated significant growth inhibition across these cell lines, with IC50 values indicating potent cytotoxicity. For instance, derivatives showed IC50 values as low as 0.79 µM against pancreatic adenocarcinoma cells .

The mechanism by which this compound exerts its biological effects primarily revolves around its ability to inhibit PARP enzymes involved in DNA repair processes:

  • Apoptosis Induction : The inhibition leads to DNA damage accumulation and subsequent cell death through apoptosis.
  • Selectivity : The structural modifications significantly influence the selectivity towards PARP isoforms, with certain substitutions enhancing potency against specific targets .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Lung Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in A549 cells compared to controls, suggesting its potential as a therapeutic agent in lung cancer treatment.
  • Pancreatic Cancer Model : In CFPAC-1 models, the compound not only inhibited cell growth but also triggered apoptotic pathways as evidenced by Annexin V assays .

Properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-4-(4-hydroxy-3-methoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-28-16-8-12(4-7-15(16)25)18-17-14(22-20(27)23-18)10-24(19(17)26)9-11-2-5-13(21)6-3-11/h2-8,18,25H,9-10H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIMBAPJWDMICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CN(C3=O)CC4=CC=C(C=C4)F)NC(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.